Rucaparib phosphate

Catalog No.
S548581
CAS No.
459868-92-9
M.F
C19H21FN3O5P
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib phosphate

CAS Number

459868-92-9

Product Name

Rucaparib phosphate

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid

Molecular Formula

C19H21FN3O5P

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AG14699 (as phosphate salt); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib; Rubraca;

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Description

The exact mass of the compound Rucaparib is 323.14339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action in Cancer Treatment

Rucaparib's effectiveness is linked to its ability to exploit HR deficiencies in cancer cells. Studies have shown that tumors with mutations in BRCA1, BRCA2, and other HR genes are more susceptible to PARP inhibitor treatment []. When PARP is inhibited in these tumors, they become unable to efficiently repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death [, ].

Clinical Trials and Research

Rucaparib is currently undergoing investigation in various clinical trials for different types of cancers, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer. These trials are evaluating the efficacy and safety of rucaparib, alone or in combination with other therapies [, , ].

Here are some specific examples of clinical trials involving Rucaparib:

  • Rucaparib for BRCA-mutated ovarian cancer: The PARP inhibitor rucaparib has been approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have completed platinum-based chemotherapy and are in complete or partial response, and have a BRCA mutation (germline and/or somatic) []. This approval was based on results from the phase III trial, Study 10 (NCT01404266) which showed that rucaparib significantly improved progression-free survival (PFS) compared to placebo [].
  • Rucaparib for metastatic castration-resistant prostate cancer (mCRPC): The efficacy of rucaparib is also being investigated in clinical trials for mCRPC patients with BRCA mutations [].

Rucaparib phosphate is a potent anticancer compound classified as a poly (ADP-ribose) polymerase inhibitor. It specifically targets PARP-1 and PARP-2 enzymes, which are crucial for DNA repair mechanisms in cells. By inhibiting these enzymes, rucaparib phosphate induces synthetic lethality in cancer cells that possess deficiencies in homologous recombination repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This unique mechanism of action makes rucaparib phosphate effective against various cancers, including ovarian and prostate cancers, especially in patients with specific genetic mutations .

The chemical formula for rucaparib phosphate is C₁₉H₂₁FN₃O₅P, and it has a molecular weight of approximately 421.365 g/mol. Its structure includes an indole chromophore, which contributes to its phototoxic properties under UV light .

Rucaparib acts as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms within cells. By inhibiting PARP, Rucaparib disrupts the ability of cancer cells, particularly those with deficiencies in BRCA1/2 genes, to repair DNA damage. This ultimately leads to cell death through a process called synthetic lethality [, ].

Rucaparib phosphate primarily functions through the inhibition of poly (ADP-ribose) polymerase enzymes. The inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired due to the lack of homologous recombination capability in certain cancer cells, results in double-strand breaks and subsequent cell death. The reaction can be summarized as follows:

  • Inhibition of PARP:
    • Rucaparib binds to PARP-1 and PARP-2.
    • This binding prevents the repair of single-strand breaks in DNA.
  • Formation of PARP-DNA complexes:
    • Inhibition traps PARP on damaged DNA.
    • This halts the repair process and leads to toxic complex formation.
  • Cell Death:
    • Accumulation of unrepaired DNA damage triggers apoptosis in cancer cells lacking effective repair mechanisms .

Rucaparib phosphate exhibits significant biological activity as an anticancer agent. It has been shown to:

  • Induce synthetic lethality in BRCA-deficient cancer cells.
  • Demonstrate cytotoxic effects against a variety of cancer cell lines, particularly those with mutations or epigenetic silencing of BRCA1/2 genes.
  • Enhance the efficacy of other chemotherapeutic agents when used in combination therapies, leading to synergistic effects .
  • Exhibit mild adverse effects such as fatigue and gastrointestinal disturbances, but it is generally well tolerated by patients .

Rucaparib phosphate is primarily used in oncology for:

  • Treatment of recurrent ovarian cancer, especially in patients with BRCA mutations.
  • Management of metastatic castration-resistant prostate cancer.
  • Potential use in combination therapies with other chemotherapeutic agents to enhance treatment efficacy .

Additionally, ongoing research explores its use in other malignancies and its role in combination regimens to improve patient outcomes.

Interaction studies have shown that rucaparib phosphate can interact with various other drugs and biological systems:

  • It enhances the efficacy of agents like topotecan, carboplatin, doxorubicin, paclitaxel, and temozolomide when used together.
  • There are reports indicating that it may ameliorate cardiotoxicity associated with doxorubicin treatment .
  • Studies have also highlighted potential phototoxic effects when exposed to UV light, necessitating caution during treatment .

Several compounds share similarities with rucaparib phosphate regarding their mechanism as PARP inhibitors or their application in oncology:

Compound NameMechanismUnique Features
OlaparibPARP inhibitorFirst approved PARP inhibitor; used for BRCA mutations
NiraparibPARP inhibitorApproved for ovarian cancer; different pharmacokinetics
TalazoparibPARP inhibitorPotent against various tumor types; unique binding affinity
VeliparibPARP inhibitorInvestigational; focuses on combination therapies

Rucaparib phosphate stands out due to its specific targeting of BRCA-deficient tumors and its unique synthetic lethality mechanism alongside its ability to enhance tumor response to other therapies .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

421.12028594 g/mol

Monoisotopic Mass

421.12028594 g/mol

Heavy Atom Count

29

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3M9955244

Pharmacology

Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP3 [HSA:10039] [KO:K10798]

Wikipedia

Rucaparib phosphate

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548767/ PubMed PMID: 31644076.
2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.
3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.
4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.
6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.
7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.
8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.
9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.
10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.
11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.
12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.
13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.

Explore Compound Types